molecular formula C10H15ClN8 B12299050 P-Phthalaldehydebis(guanylhydraone) hydrochloride CAS No. 62580-72-7

P-Phthalaldehydebis(guanylhydraone) hydrochloride

Cat. No.: B12299050
CAS No.: 62580-72-7
M. Wt: 282.73 g/mol
InChI Key: XOXSSXHWIKBHIS-DURSIFSFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-Phthalaldehydebis(guanylhydraone) hydrochloride typically involves the reaction of phthalaldehyde with guanylhydrazone derivatives. The reaction is often facilitated by microwave irradiation, which enhances the yield and reduces the reaction time . The process involves the following steps:

    Preparation of Guanylhydrazone Derivatives: Aromatic ketones are reacted with aminoguanidine hydrochloride under microwave irradiation to form guanylhydrazone derivatives.

    Formation of P-Phthalaldehydebis(guanylhydraone): The guanylhydrazone derivatives are then reacted with phthalaldehyde to form the final compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: P-Phthalaldehydebis(guanylhydraone) hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include aminoguanidine derivatives, substituted guanylhydrazones, and corresponding oxides .

Scientific Research Applications

P-Phthalaldehydebis(guanylhydraone) hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of P-Phthalaldehydebis(guanylhydraone) hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanylhydrazone groups can inhibit the activity of enzymes like acetylcholinesterase, leading to increased levels of neurotransmitters such as acetylcholine. This mechanism is particularly relevant in the treatment of neurodegenerative disorders like Alzheimer’s disease .

Comparison with Similar Compounds

  • 1-Methylpyridine-2-carboxaldehyde guanylhydrazone
  • 2,4-Dinitrobenzaldehyde guanylhydrazone
  • Aminoguanidine tetrahydropyran derivatives

Comparison: P-Phthalaldehydebis(guanylhydraone) hydrochloride is unique due to its dual guanylhydrazone groups, which enhance its biological activity compared to similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

CAS No.

62580-72-7

Molecular Formula

C10H15ClN8

Molecular Weight

282.73 g/mol

IUPAC Name

2-[(E)-[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]phenyl]methylideneamino]guanidine;hydrochloride

InChI

InChI=1S/C10H14N8.ClH/c11-9(12)17-15-5-7-1-2-8(4-3-7)6-16-18-10(13)14;/h1-6H,(H4,11,12,17)(H4,13,14,18);1H/b15-5+,16-6+;

InChI Key

XOXSSXHWIKBHIS-DURSIFSFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/N=C(N)N)/C=N/N=C(N)N.Cl

Canonical SMILES

C1=CC(=CC=C1C=NN=C(N)N)C=NN=C(N)N.Cl

Related CAS

1945-65-9 (Parent)

Origin of Product

United States

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